molecular formula C4H11Br2N B1282665 1-Bromo-2-methylpropan-2-amine hydrobromide CAS No. 13892-97-2

1-Bromo-2-methylpropan-2-amine hydrobromide

Cat. No.: B1282665
CAS No.: 13892-97-2
M. Wt: 232.94 g/mol
InChI Key: SWSWNZVDRPLRSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-2-methylpropan-2-amine hydrobromide is a useful research compound. Its molecular formula is C4H11Br2N and its molecular weight is 232.94 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 189809. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

CO2 Capture

  • Ionic Liquid Application: A study by Bates et al. (2002) demonstrated the use of an ionic liquid derived from 1-butyl imidazole and 3-bromopropylamine hydrobromide for capturing CO2. This liquid can sequester CO2 as a carbamate salt and is comparable in efficiency to commercial amine sequestering agents, with the advantages of being nonvolatile and water-independent.

Chemical Synthesis

  • Synthesis of Labelled Compounds: Bach and Bridges (1982) developed a method to synthesize 2-Bromo-[1-14C]ethanamine hydrobromide from ethan-1-01-2-amine hydrochloride. This process involves a reaction with HBr and achieves a high yield and purity of the product (Bach & Bridges, 1982).

Catalysis

  • Copper-Catalyzed Amination: Wang, Cai, and Ding (2009) reported on a copper-catalyzed cross-coupling reaction between aryl or heteroaryl halides and aqueous ammonia, mediated by copper(I) bromide and a specific catalyst. This method produces primary aromatic or heteroaromatic amines efficiently (Wang, Cai, & Ding, 2009).

Pharmacology

  • Distribution in Biological Systems: A study by Graham (1964) on the distribution of (2-Bromoethyl)ethyl(naphth-1-ylmethyl)amine hydrobromide in rats found that it antagonizes the pressor response to adrenaline and is excreted in bile and urine, without crossing the placental barrier (Graham, 1964).

Organic Chemistry

  • Intramolecular Bromoamination: Horning and Muchowski (1974) investigated the addition of bromine to certain compounds, leading to the formation of bromomethylpyrrolidines and subsequent products. This study contributes to the understanding of bromoamination reactions and their outcomes (Horning & Muchowski, 1974).

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements include H315, H319, H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Properties

IUPAC Name

1-bromo-2-methylpropan-2-amine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10BrN.BrH/c1-4(2,6)3-5;/h3,6H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWSWNZVDRPLRSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CBr)N.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80552315
Record name 1-Bromo-2-methylpropan-2-amine--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80552315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13892-97-2
Record name NSC189809
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=189809
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Bromo-2-methylpropan-2-amine--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80552315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.